molecular formula C24H22N2O7S B2702106 2-(4-(Dimethylamino)phenyl)-4-methoxychromenylium 2-nitrobenzenesulfonate CAS No. 301197-02-4

2-(4-(Dimethylamino)phenyl)-4-methoxychromenylium 2-nitrobenzenesulfonate

Cat. No. B2702106
CAS RN: 301197-02-4
M. Wt: 482.51
InChI Key: QIPGCQGYIRXLEW-UHFFFAOYSA-M
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Description

The compound “2-(4-(Dimethylamino)phenyl)-4-methoxychromenylium 2-nitrobenzenesulfonate” is a complex organic molecule. It contains a chromenylium group, which is a type of heterocyclic compound, as well as a dimethylamino group and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dimethylamino group could potentially be introduced through a nucleophilic substitution reaction . The methoxy group might be introduced through a Williamson ether synthesis or a similar reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chromenylium group would likely form a planar, aromatic ring system, while the dimethylamino and methoxy groups would add additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the chromenylium group, which is aromatic and therefore relatively stable. The dimethylamino and methoxy groups could potentially participate in a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chromenylium group, which could contribute to its stability and potentially its color . The dimethylamino and methoxy groups could also influence properties such as solubility .

Scientific Research Applications

Electrochemical Reduction Studies

Research has explored the electrochemical reduction of nitrobenzene and 4-nitrophenol, closely related to 2-nitrobenzenesulfonate, using the ionic liquid [C4dmim][N(Tf)2] on a gold microelectrode. This study indicates potential applications in electrochemical sensors and environmental monitoring of nitro compounds (Silvester et al., 2006).

Nonlinear Optical Applications

Stilbazolium derivatives, including compounds similar to the one , have been synthesized for applications in nonlinear optics. For example, the 4-N,N-dimethylamino-4′-N′-methylstilbazolium p-methoxybenzenesulfonate (DSMOS) demonstrates properties favorable for large nonlinear optical and electro-optical effects, making it suitable for photonic applications (Yang et al., 2005).

Enhanced Solubility and Nonlinear Optical Properties

Ethyl-substituted stilbazolium derivatives have been prepared to enhance solubility in organic solvents. These compounds, including variants of the chromenylium 2-nitrobenzenesulfonate, demonstrate significant second-harmonic generation (SHG) activity, indicating their potential in developing advanced optical materials (Okada et al., 2003).

Organic Nonlinear Optical Crystal Development

Research has also focused on developing organic nonlinear optical crystals like 4-N, N-dimethylamino-4′-N′-methyl-stilbazolium 3-carboxy-4-hydroxybenzenesulfonate (DSCHS), which shows promising properties for quadratic nonlinear optical applications. Such crystals are optimal for electro-optics and THz-wave generation, highlighting the relevance of chromenylium derivatives in advanced optical technologies (Yin et al., 2012).

Light-Switchable Polymer Applications

The photolabile o-nitrobenzyl carboxymethyl pendant, closely related to the 2-nitrobenzenesulfonate moiety, has been used in the development of cationic polymers that can switch to zwitterionic form upon light irradiation. These polymers show potential in applications like DNA condensation and release, and antibacterial activity control (Sobolčiak et al., 2013).

Crystal Structure and Preferential Enrichment

Studies on the crystal structures of compounds including dimethylamino and nitrobenzenesulfonate groups have revealed interesting phenomena like preferential enrichment. These insights can aid in the development of crystalline materials with specific optical and electronic properties (Tamura et al., 2001).

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in fields such as organic chemistry, medicinal chemistry, or materials science .

properties

InChI

InChI=1S/C18H18NO2.C6H5NO5S/c1-19(2)14-10-8-13(9-11-14)17-12-18(20-3)15-6-4-5-7-16(15)21-17;8-7(9)5-3-1-2-4-6(5)13(10,11)12/h4-12H,1-3H3;1-4H,(H,10,11,12)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPGCQGYIRXLEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C(=C2)OC.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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